![molecular formula C14H12BrNO B8693513 N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)
N-[(3-bromophenyl)methyl]benzamide
Overview
Description
N-[(3-bromophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzyl group is substituted with a bromine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing N-[(3-bromophenyl)methyl]benzamide involves the direct condensation of 3-bromobenzylamine with benzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound often employs high-yielding and eco-friendly processes. These methods may include the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-[(3-bromophenyl)methyl]benzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Commonly used for oxidation reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Benzylamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-[(3-bromophenyl)methyl]benzamide is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial and Antioxidant Activities: The compound has shown potential in exhibiting antibacterial and antioxidant properties, making it a candidate for drug development.
Drug Discovery: It is used in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism by which N-[(3-bromophenyl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom at the meta position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 3-bromobenzamide
- N-benzylbenzamide
- N-(4-bromobenzyl)benzamide
Comparison:
- 3-bromobenzamide: Lacks the benzyl group, making it less bulky and potentially less effective in certain applications.
- N-benzylbenzamide: Does not have the bromine substitution, which may reduce its reactivity and interaction with biological targets.
- N-(4-bromobenzyl)benzamide: The bromine atom is at the para position, which can affect the compound’s electronic properties and reactivity compared to the meta-substituted N-[(3-bromophenyl)methyl]benzamide .
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) |
InChI Key |
KRAPRYJEIUVJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

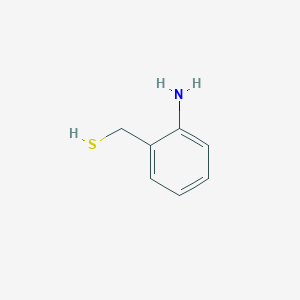
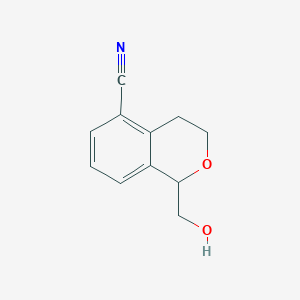
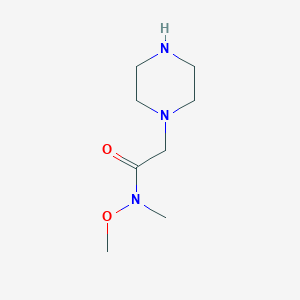

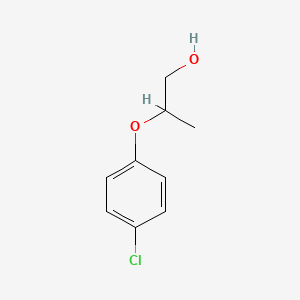
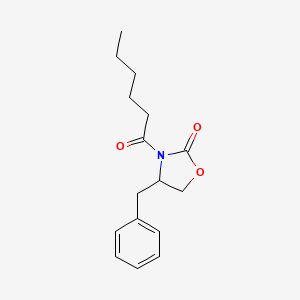
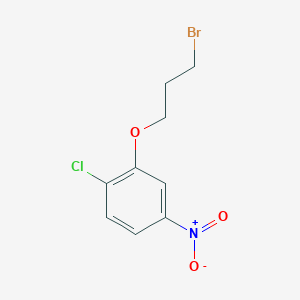
![1-(2-Bromoethyl)[1,3]oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8693481.png)
![2-[(3-Nitrophenyl)methylsulfanyl]aniline](/img/structure/B8693485.png)
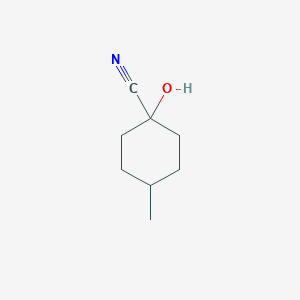
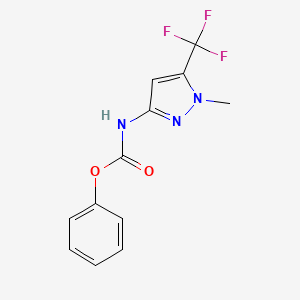
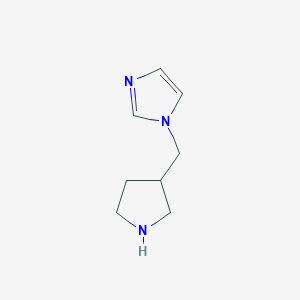
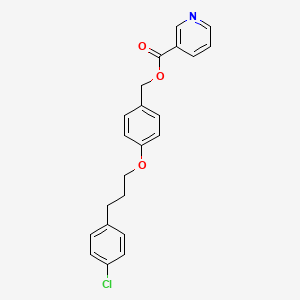
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)methyl]-](/img/structure/B8693544.png)
